Basmisanil

Descripción general

Descripción

Basmisanil es un agonista inverso altamente selectivo y un modulador alostérico negativo del receptor del ácido gamma-aminobutírico tipo A que contiene la subunidad alfa 5. Fue desarrollado por Roche para el tratamiento del deterioro cognitivo asociado al síndrome de Down y la esquizofrenia . This compound ha mostrado ser prometedor en estudios preclínicos y clínicos tempranos debido a su alta selectividad y eficacia .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Basmisanil ejerce sus efectos uniéndose al receptor del ácido gamma-aminobutírico tipo A que contiene la subunidad alfa 5. Esta unión da como resultado la inhibición de las corrientes inducidas por el ácido gamma-aminobutírico, lo que lleva a una reducción en la actividad del receptor. La alta selectividad del compuesto por la subunidad alfa 5 le permite modular las funciones cognitivas sin causar efectos secundarios significativos .

Análisis Bioquímico

Biochemical Properties

Basmisanil plays a significant role in modulating GABAergic neurotransmission by selectively binding to the α5 subunit-containing GABA_A receptors. This interaction inhibits GABA-induced currents at these receptors, while having minimal effects on other GABA_A receptor subtypes . The compound binds with high affinity (5 nM) to the α5 subunit and exhibits more than 90-fold selectivity over α1, α2, and α3 subunit-containing receptors . This selective inhibition helps in restoring the excitatory/inhibitory balance in the brain, which is crucial for cognitive functions.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in neurons. It modulates cell signaling pathways by inhibiting the GABA_A α5 receptor-mediated currents, which can lead to changes in neuronal excitability and synaptic plasticity . This modulation affects gene expression and cellular metabolism, contributing to improved cognitive functions. In clinical trials, this compound demonstrated functional target engagement in the brain, as evidenced by changes in EEG spectral power .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α5 subunit of the GABA_A receptors, acting as a negative allosteric modulator . This binding reduces the receptor’s response to GABA, thereby decreasing inhibitory neurotransmission. The compound’s high selectivity ensures that it primarily affects the α5 subunit-containing receptors, minimizing off-target effects. This selective inhibition is crucial for its therapeutic potential in cognitive disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stable pharmacodynamic effects over time. Preclinical studies in rats demonstrated dose-dependent target engagement, with consistent plasma exposure to receptor occupancy relationships . The compound’s stability and degradation were monitored through various assays, ensuring its efficacy over extended periods. Long-term studies indicated that this compound maintained its cognitive-enhancing effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound attenuated diazepam-induced spatial learning impairment at estimated receptor occupancies between 30% and 65% . Higher doses improved executive function in non-human primates without causing anxiogenic or proconvulsant effects . At very high doses, potential toxic or adverse effects were observed, emphasizing the importance of dose optimization .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes . The compound’s metabolic flux and metabolite levels were studied to understand its pharmacokinetics and optimize its dosing regimen. These studies ensured that this compound’s metabolites did not accumulate to toxic levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its lipophilic nature facilitates its passage across the blood-brain barrier, allowing it to reach its target receptors in the brain . The compound’s distribution is influenced by its binding affinity to plasma proteins and its ability to localize within specific brain regions .

Subcellular Localization

This compound’s subcellular localization is primarily within the synaptic and extrasynaptic regions of neurons, where the α5 subunit-containing GABA_A receptors are located . The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to these specific compartments. This precise localization is essential for its selective modulation of GABAergic neurotransmission .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de basmisanil implica múltiples pasos, comenzando con la preparación de intermediarios claveEl paso final implica el acoplamiento de estos intermediarios para formar la molécula completa de this compound .

Métodos de producción industrial

Para la producción industrial, this compound se formula en forma micronizada para mejorar su solubilidad y biodisponibilidad. El compuesto se procesa luego en tabletas de liberación inmediata sin recubrimiento para estudios clínicos. Se desarrolló una formulación de gránulos en sobre para estudios de fase 2 para mejorar el cumplimiento del paciente y la facilidad de administración .

Análisis De Reacciones Químicas

Tipos de reacciones

Basmisanil se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando el grupo fluorofenilo.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que se pueden analizar más a fondo por sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

La singularidad de this compound radica en su alta selectividad para la subunidad alfa 5 del receptor del ácido gamma-aminobutírico tipo A. Esta selectividad le permite dirigirse específicamente a las funciones cognitivas sin afectar otros subtipos de receptores del ácido gamma-aminobutírico tipo A, lo que reduce el riesgo de efectos secundarios comúnmente asociados con moduladores menos selectivos .

Propiedades

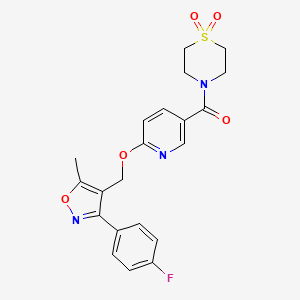

IUPAC Name |

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGRFBXVSFAGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032402 | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-41-5 | |

| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basmisanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basmisanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basmisanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASMISANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

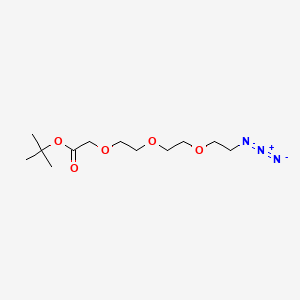

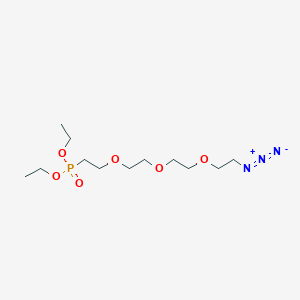

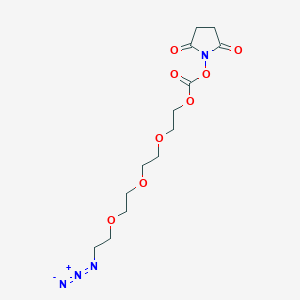

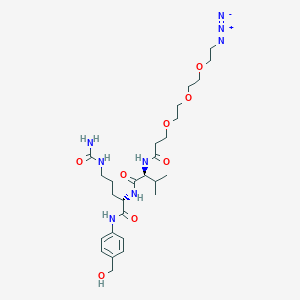

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

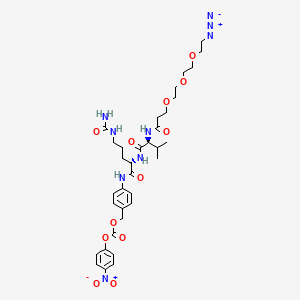

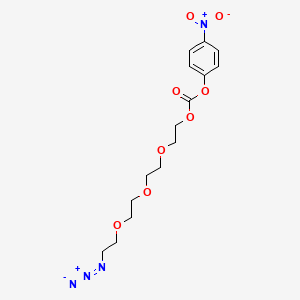

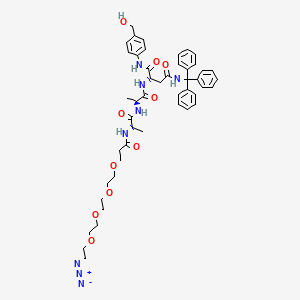

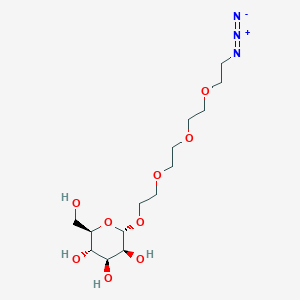

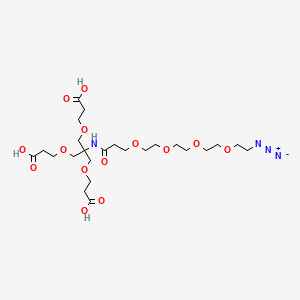

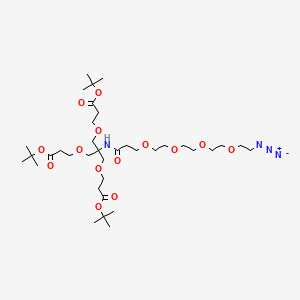

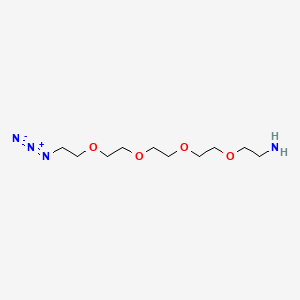

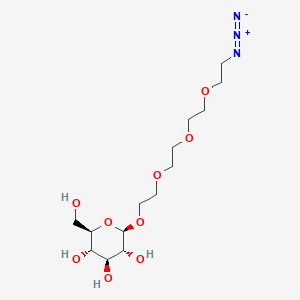

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.